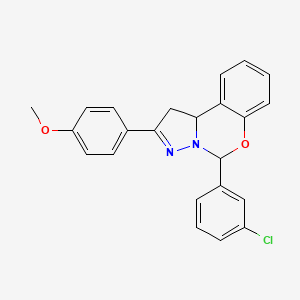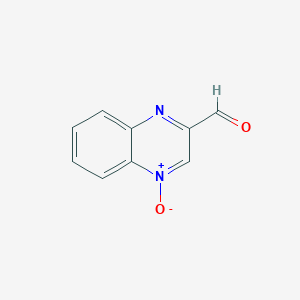![molecular formula C15H14N4O2 B11998344 N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide CAS No. 352460-81-2](/img/structure/B11998344.png)
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthylphényl)-2-oxo-2-[(2E)-2-(pyridin-4-ylméthylidène)hydrazinyl]acétamide est un composé organique complexe qui présente un cycle pyridine et un groupe hydrazinyl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(4-méthylphényl)-2-oxo-2-[(2E)-2-(pyridin-4-ylméthylidène)hydrazinyl]acétamide implique généralement la condensation de la 4-méthylbenzaldéhyde avec la pyridine-4-carboxaldéhyde en présence d'hydrate d'hydrazine. La réaction est effectuée sous reflux dans un solvant d'éthanol. Le produit résultant est ensuite purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés pourrait améliorer l'efficacité et le rendement du processus de production. De plus, la mise en œuvre des principes de la chimie verte, tels que le recyclage des solvants et la minimisation des déchets, serait cruciale pour une production industrielle durable.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydrazinyl, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.
Substitution : Les cycles aromatiques dans le composé peuvent participer à des réactions de substitution électrophile, telles que la nitration et l'halogénation.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme l'acide nitrique pour la nitration et les halogènes pour l'halogénation sont utilisés dans des conditions contrôlées.
Principaux produits
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation d'alcools et d'amines.
Substitution : Formation de dérivés nitro, halo et autres substitués.
Applications de la recherche scientifique
N-(4-méthylphényl)-2-oxo-2-[(2E)-2-(pyridin-4-ylméthylidène)hydrazinyl]acétamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec l'ADN et à inhiber la prolifération cellulaire.
Science des matériaux : Il est exploré pour une utilisation dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED).
Recherche biologique : Les interactions du composé avec diverses enzymes et protéines sont étudiées pour comprendre son potentiel en tant qu'outil biochimique.
Applications industrielles : Il est envisagé pour une utilisation dans la synthèse de matériaux avancés et comme précurseur d'autres composés organiques complexes.
Mécanisme d'action
Le mécanisme d'action de N-(4-méthylphényl)-2-oxo-2-[(2E)-2-(pyridin-4-ylméthylidène)hydrazinyl]acétamide implique son interaction avec des cibles moléculaires telles que l'ADN et les enzymes. Le composé peut s'intercaler dans les brins d'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. De plus, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, affectant ainsi diverses voies biochimiques.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s interactions with various enzymes and proteins are investigated to understand its potential as a biochemical tool.
Industrial Applications: It is considered for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N-diméthyl-2-[6-méthyl-2-(4-méthylphényl)imidazo[1,2-a]pyridin-3-yl]acétamide
- 4,4′,4′′-tris(N-3-méthylphényl-N-phényl-amino)triphénylamine
- Tétra[p-(4-pyridyliminométhylidène)]phényl porphyrine
Unicité
N-(4-méthylphényl)-2-oxo-2-[(2E)-2-(pyridin-4-ylméthylidène)hydrazinyl]acétamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un cycle pyridine et d'un groupe hydrazinyl. Ces éléments structurels contribuent à sa réactivité chimique distincte et à ses applications potentielles dans divers domaines. La capacité du composé à interagir avec l'ADN et les enzymes le distingue des autres composés similaires, ce qui en fait un candidat précieux pour de nouvelles recherches et développements.
Propriétés
Numéro CAS |
352460-81-2 |
|---|---|
Formule moléculaire |
C15H14N4O2 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H14N4O2/c1-11-2-4-13(5-3-11)18-14(20)15(21)19-17-10-12-6-8-16-9-7-12/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Clé InChI |
YRFORHVJKCZOLF-LICLKQGHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)



![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
